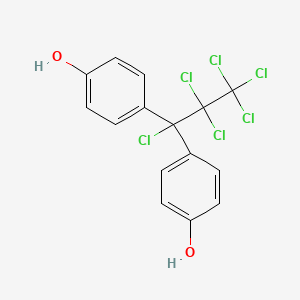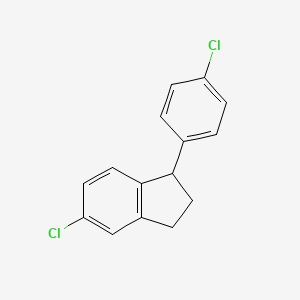
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of N,N-diethylhydrazinecarbothioamide with 4-methyl-3-oxobutanoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-4-methyl-1H-pyrazole-3-carbothioamide: Similar structure but lacks the dihydro component.
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
N,N-Diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbothioamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
923275-59-6 |
|---|---|
Fórmula molecular |
C9H17N3S |
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methyl-4,5-dihydro-1H-pyrazole-3-carbothioamide |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-2)9(13)8-7(3)6-10-11-8/h7,10H,4-6H2,1-3H3 |
Clave InChI |
GFHOGXIVRADVBL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)C1=NNCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
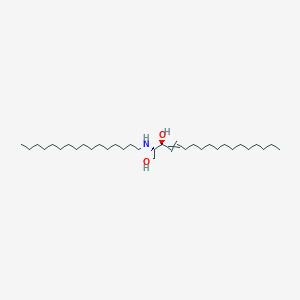
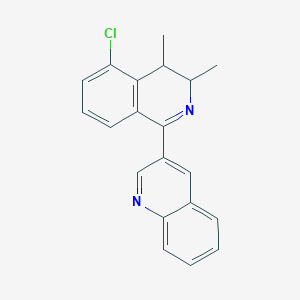
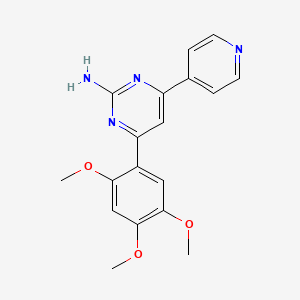
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
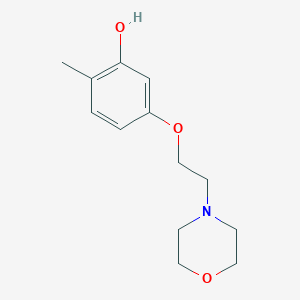


![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
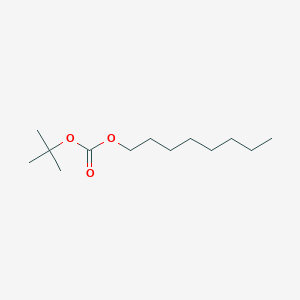
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
